molecular formula C22H40O7 B099666 Dicyclohexyl 21-crown-7 CAS No. 17455-21-9

Dicyclohexyl 21-crown-7

Cat. No.: B099666
CAS No.: 17455-21-9
M. Wt: 416.5 g/mol
InChI Key: IWFZLIOEAYLIQY-UHFFFAOYSA-N
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Description

Dicyclohexyl 21-crown-7 is a macrocyclic compound belonging to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations due to their cyclic structure containing multiple ether groups. This compound, specifically, has a unique structure that allows it to selectively bind with certain metal ions, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dicyclohexyl 21-crown-7 typically involves the cyclization of appropriate diols with dihalides under basic conditions. One common method involves the reaction of dicyclohexyl diol with a dihalide such as dichlorotriglycol in the presence of a strong base like sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like n-butanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Dicyclohexyl 21-crown-7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bases: Sodium hydroxide, potassium hydroxide.

    Solvents: n-Butanol, acetonitrile.

    Temperature: Reflux conditions (typically around 110°C).

Major Products:

    Metal Complexes: Stable complexes with metal cations.

    Substituted Derivatives: Various substituted crown ethers depending on the reagents used.

Scientific Research Applications

Dicyclohexyl 21-crown-7 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dicyclohexyl 21-crown-7 primarily involves the formation of stable complexes with metal cations. The ether oxygen atoms in the crown ether ring coordinate with the metal cations, effectively encapsulating them within the ring structure. This complexation is driven by the electrostatic attraction between the negatively charged oxygen atoms and the positively charged metal cations. The stability and selectivity of these complexes depend on the size and charge of the cations as well as the conformational flexibility of the crown ether .

Comparison with Similar Compounds

    21-Crown-7: Similar in structure but without the cyclohexyl groups.

    Dibenzo-21-crown-7: Contains benzene rings instead of cyclohexyl groups.

    Dicyclohexano-18-crown-6: A smaller crown ether with six ether oxygen atoms.

Uniqueness: Dicyclohexyl 21-crown-7 is unique due to its ability to form highly stable complexes with larger cations like cesium. The presence of cyclohexyl groups enhances its hydrophobicity and alters its solubility properties, making it suitable for specific applications where other crown ethers may not be as effective .

Properties

CAS No.

17455-21-9

Molecular Formula

C22H40O7

Molecular Weight

416.5 g/mol

IUPAC Name

2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.09,14]nonacosane

InChI

InChI=1S/C22H40O7/c1-3-7-21-19(5-1)26-15-11-23-9-10-24-12-16-27-20-6-2-4-8-22(20)29-18-14-25-13-17-28-21/h19-22H,1-18H2

InChI Key

IWFZLIOEAYLIQY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2(COCCOCCOCCOCCOCCOCCO2)C3CCCCC3

Canonical SMILES

C1CCC2C(C1)OCCOCCOCCOC3CCCCC3OCCOCCO2

Key on ui other cas no.

17455-21-9

Synonyms

Dicyclohexano-21-crown-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dicyclohexyl 21-crown-7
Reactant of Route 2
Dicyclohexyl 21-crown-7
Reactant of Route 3
Dicyclohexyl 21-crown-7
Reactant of Route 4
Dicyclohexyl 21-crown-7
Reactant of Route 5
Dicyclohexyl 21-crown-7
Reactant of Route 6
Dicyclohexyl 21-crown-7

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